2-Benzyl-4-cyclohexyl-3-oxobutanenitrile
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Overview
Description
2-Benzyl-4-cyclohexyl-3-oxobutanenitrile is an organic compound with the molecular formula C17H21NO It is a member of the aryl ketone family and is characterized by the presence of a benzyl group, a cyclohexyl group, and a nitrile group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-cyclohexyl-3-oxobutanenitrile typically involves the following steps:
Starting Materials: Benzyl bromide, cyclohexanone, and malononitrile.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-cyclohexyl-3-oxobutanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Benzyl-4-cyclohexyl-3-oxobutanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzyl-4-cyclohexyl-3-oxobutanenitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence biochemical pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-4-cyclohexyl-3-oxobutanal: Similar structure but with an aldehyde group instead of a nitrile group.
2-Benzyl-4-cyclohexyl-3-oxobutanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-Benzyl-4-cyclohexyl-3-oxobutylamine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness
2-Benzyl-4-cyclohexyl-3-oxobutanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C17H21NO |
---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
2-benzyl-4-cyclohexyl-3-oxobutanenitrile |
InChI |
InChI=1S/C17H21NO/c18-13-16(11-14-7-3-1-4-8-14)17(19)12-15-9-5-2-6-10-15/h1,3-4,7-8,15-16H,2,5-6,9-12H2 |
InChI Key |
WVPNNXRHPSMBNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC(=O)C(CC2=CC=CC=C2)C#N |
Origin of Product |
United States |
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